Lithium diisopropylamide (LDA), abbreviated LiN(i-Pr)2, is a strong base widely used in organic synthesis. First prepared by Hamell and Levine in 1950, it was crucial for deprotonating esters at the α-position without unwanted attack on the carbonyl group. Its significance lies in its ability to act as a powerful base while remaining relatively non-nucleophilic, allowing for clean deprotonation reactions.
LDA exists as a dimer in solution, with two LiN(i-Pr)2 units bridged by a lithium atom. Each lithium is coordinated with a tetrahydrofuran (THF) molecule from the solvent []. The bulky isopropyl groups (i-Pr) hinder the nucleophilicity of the nitrogen atom, making LDA less prone to attacking the carbonyl carbon after deprotonation [].
LDA is typically generated in situ (formed at the time of use) due to its air and moisture sensitivity. The most common method involves treating a cold (-78 °C) solution of THF and diisopropylamine with n-butyllithium (BuLi) [].
Balanced equation:
n-BuLi + 2(i-Pr)2NH + THF → LiN(i-Pr)2•THF + n-Butane + NH3 []
For example, deprotonation of acetone (a ketone) by LDA:
(CH3)2CO + LiN(i-Pr)2 → (CH3)2C^-OLi + (i-Pr)2NH
LDA's mechanism of action revolves around its strong basicity. The bulky isopropyl groups hinder the approach of the negatively charged nitrogen atom to the positively charged carbon after deprotonation, minimizing its nucleophilicity. This allows for clean removal of a proton without unwanted side reactions [].
Lithium diisopropylamide (LDA) is a widely used and powerful base in organic synthesis, particularly for deprotonation and the formation of organolithium reagents.
Research involving LDA often focuses on developing new and efficient synthetic methodologies. This includes:
LDA has potential applications in material science, such as:
Flammable;Corrosive